Cas no 776242-89-8 (3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid)

3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid structure
776242-89-8 structure
Nombre del producto:3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Número CAS:776242-89-8
MF:C30H21N3O9
Megavatios:567.5024
CID:4740905
PubChem ID:102284731

3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
    • 3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
    • 3-{3,5-bis[(3-carboxyphenyl)carbamoyl]benzamido}benzoic acid
    • 3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoicacid
    • 3,3',3''-((benzene-1,3,5-tricarbonyl)tris(azanediyl)) tribenzoic acid
    • CS-0170657
    • 3,3',3''-(benzenetricarbonyltris(azanediyl))tribenzoic acid
    • 776242-89-8
    • F77229
    • BS-46269
    • YSZC135
    • Renchi: 1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)
    • Clave inchi: PZMHMKJMDXXXKU-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C([H])=C(C(N([H])C2=C([H])C([H])=C([H])C(C(=O)O[H])=C2[H])=O)C([H])=C(C(N([H])C2=C([H])C([H])=C([H])C(C(=O)O[H])=C2[H])=O)C=1[H])N([H])C1=C([H])C([H])=C([H])C(C(=O)O[H])=C1[H]

Atributos calculados

  • Calidad precisa: 567.127779g/mol
  • Masa isotópica única: 567.127779g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 9
  • Complejidad: 909
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 199
  • Peso molecular: 567.5g/mol
  • Xlogp3: 3

3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241297-1g
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoicacid
776242-89-8 98%
1g
¥1954.00 2024-07-28
1PlusChem
1P01WTOG-100mg
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
776242-89-8 98%
100mg
$48.00 2024-04-21
Aaron
AR01WTWS-250mg
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
776242-89-8 98%
250mg
$85.00 2025-02-12
Ambeed
A1156879-100mg
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
776242-89-8 98%
100mg
$48.0 2024-05-30
Chemenu
CM543971-1g
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoicacid
776242-89-8 98%+
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241297-500mg
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoicacid
776242-89-8 98%
500mg
¥946.00 2024-07-28
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML3805643-1g
3,3',3''-(benzenetricarbonyltris(azanediyl))tribenzoic acid
776242-89-8 98%
1g
¥1400 2023-11-08
1PlusChem
1P01WTOG-1g
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
776242-89-8 98%
1g
$216.00 2024-04-21
abcr
AB600134-250mg
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid; .
776242-89-8
250mg
€180.20 2024-04-16
abcr
AB600134-1g
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid; .
776242-89-8
1g
€375.40 2024-04-16
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:776242-89-8)3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
A1051635
Pureza:99%
Cantidad:1g
Precio ($):194.0